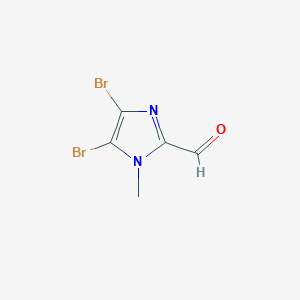

4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde

Übersicht

Beschreibung

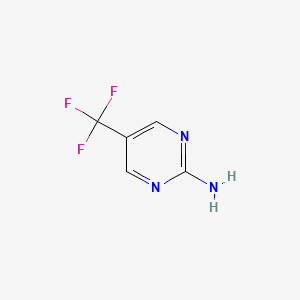

4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C5H4Br2N2O and a molecular weight of 267.91 . It is used in proteomics research .

Synthesis Analysis

The synthesis of imidazoles, including this compound, can be achieved through various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines .Molecular Structure Analysis

The molecular structure of this compound involves an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound forms stacks with its own kind, with the stacks being approximately orthogonal to each other .Physical And Chemical Properties Analysis

The compound has a melting point range of 167 - 169 degrees Celsius . It is a solid in its physical form .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Derivatives

Imidazole derivatives, such as "4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde," play a crucial role as building blocks in medicinal chemistry for synthesizing biologically active molecules. Starting from similar imidazole carbaldehydes, various alkyl groups have been derived, leading to the synthesis of compounds that could exhibit biological activities. Such derivatives have been utilized to create benzoxazole, benzothiazole, and benzoimidazole through a two-step reaction, highlighting their versatility in the synthesis of heterocyclic compounds with potential biological applications (Orhan et al., 2019).

Catalytic Applications

The copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes to form 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes showcases the functional group compatibility and the high atom economy of using imidazole derivatives in catalysis. This method features mild conditions, showcasing the utility of such compounds in facilitating organic transformations (Li et al., 2015).

Material Science and Coordination Chemistry

Imidazolecarbaldehyde oxime complexes have been analyzed for their versatile coordination modes, which are crucial for understanding and designing new materials with specific properties. Computational density functional theory calculations have been employed to explore intra- and intermolecular interactions, demonstrating the compound's role in developing complexes with controlled structures (Ofori et al., 2016).

Organic Synthesis Methodologies

Imidazole derivatives have been employed in the synthesis of novel functionalized compounds, such as hydantoin derivatives and imidazo[1,2-a]pyridines, under conditions that highlight the efficiency and versatility of these compounds in organic synthesis. These methodologies underscore the importance of imidazole derivatives in synthesizing structurally diverse and potentially bioactive compounds (Kamila et al., 2011); (Mohan et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These correspond to hazards related to harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation respectively .

Wirkmechanismus

Target of Action

It is suggested that similar compounds function as inhibitors of enzymes involved in protein and nucleic acid synthesis .

Mode of Action

It is believed to interact with its targets, possibly enzymes involved in protein and nucleic acid synthesis, and inhibit their function . The compound forms stacks with its own kind, with both Br atoms in one molecule forming Lewis acid-base interactions with N atoms in another molecule .

Biochemical Pathways

Given its potential role as an inhibitor of enzymes involved in protein and nucleic acid synthesis, it can be inferred that it may affect these fundamental biochemical pathways .

Result of Action

Given its potential inhibitory role on enzymes involved in protein and nucleic acid synthesis, it can be inferred that it may lead to changes in these processes .

Biochemische Analyse

Biochemical Properties

4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, the compound can form Lewis acid-base interactions with nitrogen atoms in other molecules, which can affect the enzyme’s catalytic activity . These interactions are crucial for understanding the compound’s potential as an enzyme inhibitor or activator.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can induce toxic effects, including cellular damage and apoptosis. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism, leading to changes in energy production, biosynthesis, and degradation processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The compound’s activity and function can vary depending on its localization within the cell, highlighting the importance of understanding its subcellular distribution .

Eigenschaften

IUPAC Name |

4,5-dibromo-1-methylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c1-9-3(2-10)8-4(6)5(9)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXYRJRSLIYZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001227091 | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79326-92-4 | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79326-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)

![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)

![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)